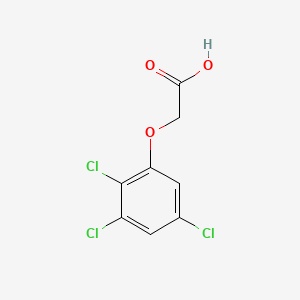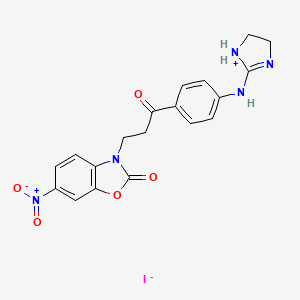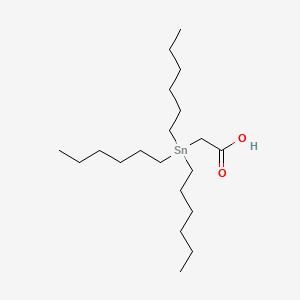
Stannane, acetoxytrihexyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Trihexylstannylacetic acid is an organotin compound with the molecular formula C20H42O2Sn. It is characterized by the presence of a tin atom bonded to a carboxylic acid group and three hexyl groups. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Trihexylstannylacetic acid can be synthesized through several methods. One common approach involves the reaction of trihexylstannyl chloride with acetic acid under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of 2-trihexylstannylacetic acid involves the use of high-purity reagents and stringent quality control measures. The process may include steps such as distillation and recrystallization to ensure the purity of the final product. The production is often carried out in cleanroom environments to avoid contamination.
Chemical Reactions Analysis
Types of Reactions
2-Trihexylstannylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The tin atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Scientific Research Applications
2-Trihexylstannylacetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers and other materials due to its unique properties.
Mechanism of Action
The mechanism of action of 2-trihexylstannylacetic acid involves its interaction with various molecular targets. The tin atom can form bonds with different functional groups, influencing the reactivity and stability of the compound. The pathways involved in its action include coordination with metal centers and participation in redox reactions.
Comparison with Similar Compounds
Similar Compounds
- Triethylstannylacetic acid
- Tributylstannylacetic acid
- Triphenylstannylacetic acid
Comparison
Compared to similar compounds, 2-trihexylstannylacetic acid is unique due to its longer alkyl chains, which can influence its solubility and reactivity. The presence of three hexyl groups provides steric hindrance, affecting the compound’s behavior in chemical reactions.
Properties
CAS No. |
2897-46-3 |
|---|---|
Molecular Formula |
C20H42O2Sn |
Molecular Weight |
433.3 g/mol |
IUPAC Name |
2-trihexylstannylacetic acid |
InChI |
InChI=1S/3C6H13.C2H3O2.Sn/c3*1-3-5-6-4-2;1-2(3)4;/h3*1,3-6H2,2H3;1H2,(H,3,4); |
InChI Key |
IQGPZWMPDFAKSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Sn](CCCCCC)(CCCCCC)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



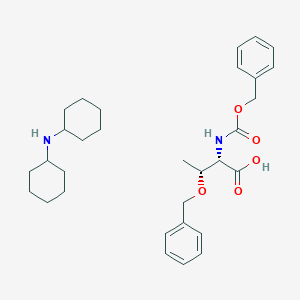
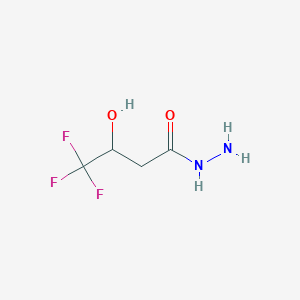
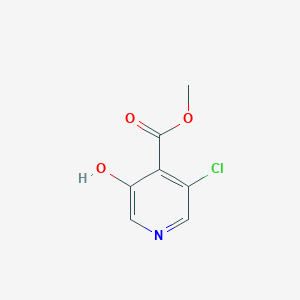

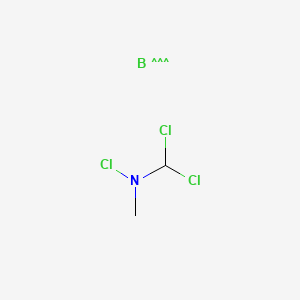
![4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide](/img/structure/B13742228.png)
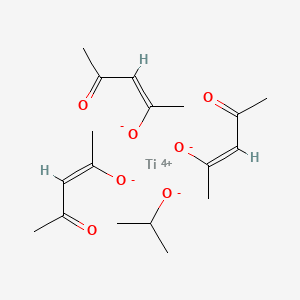
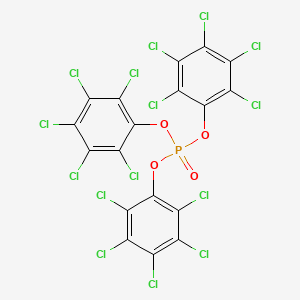
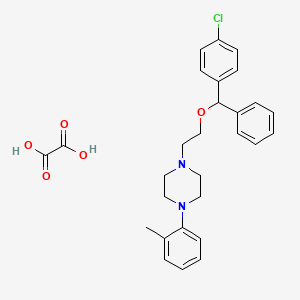
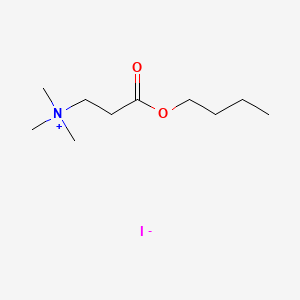
![bis[[4-hydroxy-3,5,5-tris(octadecanoyloxymethyl)oxan-3-yl]methyl] (Z)-but-2-enedioate](/img/structure/B13742294.png)
